molecular formula C17H24Cl2N2O B8147154 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride

Cat. No.: B8147154
M. Wt: 343.3 g/mol
InChI Key: DYPYXLLWLCZHPG-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[45]decan-1-one hydrochloride is a synthetic compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorophenyl)-2-isopropyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride is unique due to its specific spirocyclic structure and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for developing new therapeutic agents with targeted biological activities .

Properties

IUPAC Name

4-(4-chlorophenyl)-2-propan-2-yl-2,8-diazaspiro[4.5]decan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O.ClH/c1-12(2)20-11-15(13-3-5-14(18)6-4-13)17(16(20)21)7-9-19-10-8-17;/h3-6,12,15,19H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYPYXLLWLCZHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C2(C1=O)CCNCC2)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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